2-Chloro-6-fluorotoluene

Spectroscopy Analytical Chemistry Quality Control

2-Chloro-6-fluorotoluene (CFT, CAS 443-83-4), a halogenated derivative of toluene, is a colorless to pale yellow liquid with a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C. It is a critical intermediate in the synthesis of pharmaceuticals (e.g., anti-tuberculosis agent Delamanid), agrochemicals (e.g., plant growth regulator Flumetralin), and specialty chemicals.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 443-83-4
Cat. No. B1346809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorotoluene
CAS443-83-4
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)F
InChIInChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
InChIKeyFNPVYRJTBXHIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorotoluene (CAS 443-83-4): Sourcing Guide for the Halogenated Toluene Intermediate


2-Chloro-6-fluorotoluene (CFT, CAS 443-83-4), a halogenated derivative of toluene, is a colorless to pale yellow liquid with a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . It is a critical intermediate in the synthesis of pharmaceuticals (e.g., anti-tuberculosis agent Delamanid), agrochemicals (e.g., plant growth regulator Flumetralin), and specialty chemicals [1]. Its unique ortho-disubstituted halogen pattern (chlorine at position 2, fluorine at position 6 relative to the methyl group) imparts distinct physicochemical and reactivity profiles that cannot be replicated by mono-halogenated or alternative dihalogenated toluene analogs.

Why 2-Chloro-6-fluorotoluene (CAS 443-83-4) Cannot Be Replaced by Generic Halogenated Toluenes


Procurement teams and R&D scientists should recognize that simple substitution with 2-chlorotoluene, 2-fluorotoluene, or even 2,6-dichlorotoluene will not yield identical outcomes in synthetic pathways or final product performance. The ortho-chlorine and ortho-fluorine substituents in CFT create a unique electronic environment characterized by differential HOMO-LUMO energy gaps and dipole moments [1]. This influences regioselectivity in cross-coupling reactions [2] and oxidation pathways [3]. The specific halogen combination also dictates the compound's methyl torsional barrier, a parameter relevant to molecular recognition and solid-state packing [4]. The quantitative evidence below clarifies why CFT is the specific reagent of choice for defined applications.

Evidence-Based Differentiation of 2-Chloro-6-fluorotoluene (CAS 443-83-4) from Closest Analogs


UV-Visible Spectroscopic Differentiation: Blue Shift in (0,0) Band vs. o-Chlorotoluene

The electronic absorption spectrum of 2-chloro-6-fluorotoluene exhibits a distinct blue shift in its (0,0) band relative to o-chlorotoluene, providing a clear spectroscopic fingerprint for identity verification and purity assessment [1]. This shift is attributed to the combined electronic effects of the ortho-chlorine and ortho-fluorine substituents, which alter the π-electron distribution of the aromatic ring.

Spectroscopy Analytical Chemistry Quality Control

Computational Evidence: Differential HOMO-LUMO Energy Gap vs. 2,6-Dichlorotoluene

Density functional theory (DFT) calculations reveal a significant difference in the HOMO-LUMO energy gap between 2-chloro-6-fluorotoluene (CFT) and 2,6-dichlorotoluene (DCT) [1]. The smaller HOMO-LUMO gap for CFT (5.250 eV) compared to DCT (5.415 eV) indicates a softer molecular character with higher chemical reactivity and easier charge transfer. This computational parameter is a key predictor of reaction feasibility and selectivity.

Computational Chemistry Reactivity Prediction Material Science

Physical Property Differentiation for Purification and Handling vs. Halogenated Toluene Analogs

The boiling point and density of 2-chloro-6-fluorotoluene differ significantly from its closest analogs, impacting distillation purification, solvent selection, and storage conditions . Specifically, its boiling point (154-156 °C) is intermediate between the lower-boiling 2-fluorotoluene (~114 °C) and the higher-boiling 2,6-dichlorotoluene (~196 °C). Its density (1.191 g/mL) is also intermediate, between 2-fluorotoluene (1.001 g/mL) and 2,6-dichlorotoluene (1.254 g/mL). These physical constants are not merely descriptive; they are critical parameters for designing and scaling up synthetic processes and for establishing in-house analytical specifications.

Physical Chemistry Process Engineering Supply Chain

Torsional Barrier Additivity: Molecular Mechanics Differentiator vs. ortho-Substituted Toluenes

Resonant two-photon ionization (R2PI) and pulsed-field ionization (PFI) studies demonstrate that the methyl torsional barrier in 2-fluoro-6-chlorotoluene exhibits a unique additivity of ortho-substituent effects, governed by steric repulsion between the methyl group and lone pairs on the halogens [1]. The barrier height is not simply the sum of individual halogen effects but arises from a cancellation between stronger methyl-chlorine and weaker methyl-fluorine interactions. This specific conformational behavior distinguishes it from other dihalogenated toluenes and influences its molecular recognition properties.

Molecular Mechanics Conformational Analysis Drug Design

Patent-Validated Utility in Kinase Modulator Synthesis

Recent patent literature explicitly identifies 2-chloro-6-fluorotoluene as a key starting material for synthesizing specific 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepine derivatives, which are claimed as LRRK2, NUAK1, and/or TYK2 kinase modulators for treating autoimmune diseases . The ortho-disubstituted pattern is essential for constructing the complex fused heterocyclic core. This demonstrates a high-value, non-commodity application where generic halogenated toluenes would not provide the correct substitution vector.

Medicinal Chemistry Pharmaceutical Process Patent Analysis

Selective Oxidation to 2-Chloro-6-fluorobenzaldehyde vs. Generic Chlorotoluene Oxidation

2-Chloro-6-fluorotoluene is specifically used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide [1]. This aldehyde is a direct precursor to the plant growth regulator Flumetralin . In contrast, the electrochemical oxidation of 2-chlorotoluene typically yields a mixture of products, while 2-fluorotoluene is only partially mineralized under similar oxidative conditions [2]. The presence of both halogens in CFT directs oxidation to the desired aldehyde with higher specificity, reducing downstream purification burden.

Organic Synthesis Agrochemical Intermediate Process Chemistry

Procurement-Specific Application Scenarios for 2-Chloro-6-fluorotoluene (CAS 443-83-4)


Synthesis of Kinase Modulators for Autoimmune Disease R&D

For medicinal chemistry teams developing LRRK2, NUAK1, or TYK2 kinase inhibitors, 2-chloro-6-fluorotoluene is the mandatory starting material for accessing the 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1,3]diazepine scaffold, as validated by patent literature . Substitution with 2-chlorotoluene or 2-fluorotoluene will not produce the correct substitution pattern, leading to failed syntheses. This scenario justifies a high-purity (≥98%) specification and vendor qualification for supply chain continuity.

Manufacturing of the Agrochemical Intermediate Flumetralin

Production facilities engaged in the synthesis of Flumetralin, a widely used plant growth regulator, rely on the specific oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde . Process chemists should note that alternative chlorotoluene feedstocks result in complex product mixtures [1], significantly increasing purification costs and waste. The use of CFT ensures a streamlined, high-yield process, directly impacting manufacturing economics.

Reference Standard for Spectroscopic Method Development

Analytical laboratories and quality control (QC) departments require a high-purity reference standard of 2-chloro-6-fluorotoluene for developing and validating UV-Vis, FTIR, and Raman methods. The compound's unique (0,0) band blue shift relative to o-chlorotoluene [2] provides a definitive spectroscopic marker for identity testing and quantification in complex reaction matrices. This application necessitates a certificate of analysis (CoA) with full spectroscopic traceability.

Computational Chemistry for Reactivity Screening

Researchers performing virtual screening or reactivity prediction for halogenated aromatic building blocks can utilize the experimentally benchmarked DFT parameters for 2-chloro-6-fluorotoluene. The HOMO-LUMO energy gap of 5.250 eV, distinct from that of 2,6-dichlorotoluene (5.415 eV) [3], serves as a quantitative descriptor for predicting relative reaction rates in nucleophilic aromatic substitution and cross-coupling reactions, guiding the selection of CFT for specific synthetic challenges.

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